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Compound of Interest

Compound Name: AP-102

Cat. No.: B1665579

Disclaimer: A meta-analysis of clinical trial data for a compound designated "AP-102" cannot be
performed at this time. Publicly available information points to at least two different
investigational drugs with similar names, "AP102" (a somatostatin analog) and "APL-102" (a
multi-kinase inhibitor). For "APL-102," a Phase 1 clinical trial was initiated in 2021, and for
"AP102," no clinical trial data is publicly available. A meta-analysis requires data from multiple
independent clinical studies, which are not available for either compound.

This guide therefore provides a comparative summary and analysis of the available preclinical
data for AP102, a novel somatostatin analog, in comparison to other established somatostatin
analogs, octreotide and pasireotide. The data is derived from in-vitro and preclinical animal
studies.

Introduction to AP102

AP102 is a new somatostatin analog (SSA) with a balanced affinity for both the somatostatin
receptor 2 (SSTR2) and somatostatin receptor 5 (SSTR5).[1] SSAs are used in the treatment of
conditions involving hormonal hypersecretion, such as acromegaly and neuroendocrine
tumors. While first-generation SSAs like octreotide primarily target SSTR2, newer agents like
pasireotide target multiple SSTRs but can lead to hyperglycemia by inhibiting insulin secretion.
[1] Preclinical studies suggest that AP102 can suppress growth hormone (GH) secretion
without the adverse hyperglycemic effects seen with pasireotide, potentially due to its
intermediate agonistic potency at SSTR2 and SSTR5.[1]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1665579?utm_src=pdf-interest
https://www.benchchem.com/product/b1665579?utm_src=pdf-body
https://www.researchgate.net/publication/51214064_Somatostatin_receptors_SSTR2_and_SSTR5_are_expressed_in_the_human_thoracic_duct
https://www.researchgate.net/publication/51214064_Somatostatin_receptors_SSTR2_and_SSTR5_are_expressed_in_the_human_thoracic_duct
https://www.researchgate.net/publication/51214064_Somatostatin_receptors_SSTR2_and_SSTR5_are_expressed_in_the_human_thoracic_duct
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Comparative Preclinical Efficacy

The following tables summarize the key preclinical findings for AP102 in comparison to

octreotide and pasireotide.

ble 1: indi Hini I it Eff

Binding Affinity Agonist Effect

Compound Receptor
(IC50, pM) (EC50, pM)

AP102 SSTR2 112 230
SSTR5 773 8526
Octreotide SSTR2 244 210
SSTR5 16,737 26,800
Pasireotide SSTR2 3110 1097

Data not available in Data not available in
SSTR5 provided search provided search

results

results

Data sourced from in-
vitro studies on HEK
cells transfected with
SSTR2 and SSTR5.

[1]

Table 2: Effects on Glucose Metabolism and Growth

AXis in Rats
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. Effect on Blood Growth Hormone
Compound Dosing .
Glucose (GH) Suppression
AP102 Acute & Chronic No alteration Acute suppression
Pasireotide Acute & Chronic Increased Acute suppression

Data from studies in
healthy Sprague-

Dawley rats.

Signaling Pathway and Mechanism of Action

AP102, like other somatostatin analogs, exerts its effects by binding to somatostatin receptors,
which are G-protein coupled receptors. The binding of AP102 to SSTR2 and SSTR5 initiates a
signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased
intracellular cyclic AMP (CAMP) levels. This reduction in cAMP has downstream effects on

hormone secretion and cell proliferation.[1]
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Caption: Signaling pathway of AP102 via SSTR2 and SSTR5.
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Experimental Protocols

The preclinical data for AP102 was generated using standard in-vitro and in-vivo experimental

protocols.

Receptor Binding and Agonist Effect Assays (In-Vitro)

Cell Lines: Human Embryonic Kidney (HEK) cells transfected to express human SSTR2 and
SSTRS.

Binding Assays: Competitive binding assays were performed using 125I-labeled
somatostatin-14 to determine the binding affinity (IC50) of AP102, octreotide, and
pasireotide.

cAMP Measurement: To determine the agonist effect (EC50), cells were treated with
forskolin to stimulate cAMP production. The cells were then exposed to varying
concentrations of the somatostatin analogs, and the resulting changes in intracellular cAMP
concentrations were measured.[1]

Cell Proliferation Assays (In-Vitro)

Methodology: The anti-proliferative effects of AP102, octreotide, and pasireotide were
determined in HEK cells expressing either SSTR2 or SSTR5.[1] While the specific assay
was not detailed in the provided search results, a common method is the MTT assay. In a
typical MTT assay, cells are incubated with the test compounds, and cell viability is assessed
by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to formazan by mitochondrial dehydrogenases of living cells. The amount of
formazan produced is proportional to the number of viable cells.

Animal Studies (In-Vivo)

» Animal Model: Healthy Sprague-Dawley rats were used to evaluate the effects of AP102 and

pasireotide on glucose metabolism and the growth axis.

» Dosing: The compounds were administered via subcutaneous (s.c.) injection for acute

studies and via continuous s.c. infusion for chronic (4-week) studies.
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e Glucose Measurement: Blood glucose concentrations were measured at random and in
response to an intraperitoneal glucose tolerance test (IPGTT).

e Hormone and Growth Factor Measurement: Serum levels of growth hormone (GH) and
insulin-like growth factor-1 (IGF-1) were measured to assess the impact on the growth axis.

Conclusion

The available preclinical data suggests that AP102 is a promising somatostatin analog with a
unique receptor profile. Its balanced affinity for SSTR2 and SSTR5 may allow for effective
suppression of hormone secretion with a reduced risk of hyperglycemia compared to other
multi-receptor targeting SSAs like pasireotide.[1] These findings warrant further investigation in
clinical trials to determine the safety and efficacy of AP102 in human subjects. It is important to
reiterate that this is a summary of preclinical data, and a meta-analysis of clinical trial data is
not possible at this time.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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